Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-23-19(22)17-16(12-4-2-3-5-15(12)26-17)20-18(21)11-6-7-13-14(10-11)25-9-8-24-13/h2-7,10H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAVROQGYUKMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[b]thiophene structure. One common approach is the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with benzo[b]thiophene-2-carboxylic acid in the presence of coupling agents such as carbodiimides (e.g., DCC, EDC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds include:
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Biological Activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[b]thiophene core with a 2,3-dihydrobenzo[b][1,4]dioxine moiety. Its molecular formula is , and it has a molecular weight of approximately 336.35 g/mol. The IUPAC name for this compound is this compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail specific areas of activity.
Antitumor Activity
This compound has been shown to possess significant antitumor properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, with an IC50 range from 23.2 to 49.9 μM for the most active derivatives .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 23.2 | MCF-7 (Breast Cancer) |
| Compound B | 49.9 | HeLa (Cervical Cancer) |
| Compound C | 52.9 | A549 (Lung Cancer) |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
Neuroprotective Effects
Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cholinergic neurotransmission . This inhibition could potentially benefit conditions like Alzheimer's disease.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and neurodegeneration.
- Receptor Binding : It potentially binds to receptors that mediate cellular signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study 1 : A study investigating the effects on MCF-7 cells showed a marked increase in apoptosis markers when treated with the compound over a 48-hour period .
- Study 2 : Research on neuroprotective properties indicated that derivatives could significantly reduce oxidative stress in neuronal cell cultures .
Q & A
What are the key synthetic pathways and characterization methods for Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate?
Basic Research Question
The synthesis typically involves coupling reactions between benzo[b]thiophene intermediates and functionalized anhydrides. For example, analogs like compound 2 () were synthesized by refluxing intermediates (e.g., 11f) with anhydrides (e.g., tetrahydrophthalic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reverse-phase HPLC purification (MeCN:H₂O gradient). Characterization includes:
- 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyls at ~165–170 ppm) .
- IR Spectroscopy : Identification of C=O (1700–1750 cm⁻¹), C-O (1250–1300 cm⁻¹), and NH (3300 cm⁻¹) stretches .
- LC-MS/HRMS : Validation of molecular weight and purity (e.g., [M+H]+ peaks with <2 ppm error) .
How can researchers optimize reaction yields for this compound?
Advanced Research Question
Yield optimization requires a systematic approach:
- Design of Experiments (DOE) : Use statistical methods (e.g., factorial design) to evaluate variables like solvent polarity, temperature, and stoichiometry. highlights DOE’s role in minimizing trials while maximizing data quality .
- Reagent Selection : Anhydrides (e.g., succinic or maleic) with electron-withdrawing groups enhance acylation efficiency, as seen in compound 24 (67% yield using maleic anhydride) .
- Purification Refinement : Gradient elution in reverse-phase HPLC (30%→100% MeCN) reduces co-elution of byproducts .
What computational strategies support reaction design for derivatives of this compound?
Advanced Research Question
Computational methods reduce trial-and-error experimentation:
- Quantum Chemical Calculations : Predict transition states and energetics for coupling reactions. ICReDD’s workflow () integrates these calculations with experimental feedback to identify optimal conditions .
- Reaction Path Search : Tools like density functional theory (DFT) model steric/electronic effects of substituents (e.g., electron-deficient dihydrodioxine rings) on reactivity .
- Machine Learning : Train models on existing data (e.g., NMR shifts, reaction yields) to predict novel synthetic routes .
How should researchers resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
Contradictions (e.g., unexpected NMR peaks) demand systematic analysis:
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates) and adjust purification protocols .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing benzo[b]thiophene vs. dihydrodioxine protons) .
- Comparative Analysis : Cross-reference with analogs (e.g., compound 25’s IR spectrum vs. compound 2) to identify structural anomalies .
What methodologies are used to assess the biological activity of this compound?
Basic Research Question
Biological evaluation follows standardized protocols:
- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Mechanistic Studies : Fluorescence quenching or molecular docking to evaluate binding to bacterial targets (e.g., DNA gyrase) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines to ensure selectivity .
How can structure-activity relationship (SAR) studies guide derivative design?
Advanced Research Question
SAR-driven design involves:
- Functional Group Variation : Modify the dihydrodioxine carboxamide (e.g., substituent electronegativity) to enhance target affinity. Compound 32’s carboxylic acid group improved solubility and activity .
- Bioisosteric Replacement : Replace the benzo[b]thiophene core with bioisosteres (e.g., benzofuran) while retaining key pharmacophores .
- Pharmacokinetic Profiling : Assess logP, plasma stability, and metabolic pathways to prioritize analogs .
What advanced separation technologies improve purification scalability?
Advanced Research Question
Scalable purification requires:
- Membrane Separation : Nanofiltration membranes with tailored pore sizes isolate target compounds from reaction mixtures (: RDF2050104) .
- Simulated Moving Bed (SMB) Chromatography : Continuous HPLC systems reduce solvent use and increase throughput for gram-scale synthesis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
